N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide
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Overview
Description
N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide typically involves the reaction of 2-furyl methyl ketone with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The acetylation of the resulting compound is then carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but different functional groups.
2-acetyl-indole: An indole derivative with similar acetyl and heterocyclic features.
Thiophene derivatives: Compounds with a sulfur-containing five-membered ring similar to the thiadiazole ring.
Uniqueness
N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide is unique due to the presence of both a furan and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O3S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-[3-acetyl-2-(furan-2-yl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H11N3O3S/c1-6(14)11-10-12-13(7(2)15)9(17-10)8-4-3-5-16-8/h3-5,9H,1-2H3,(H,11,12,14) |
InChI Key |
MFNIKJVCTDXGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=CO2)C(=O)C |
solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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